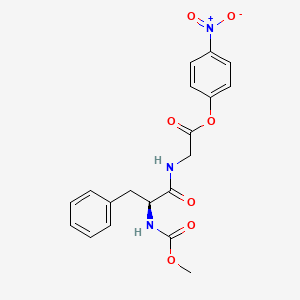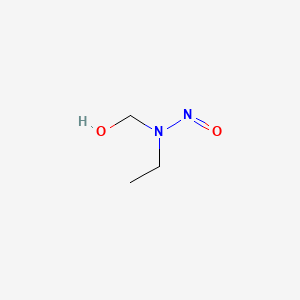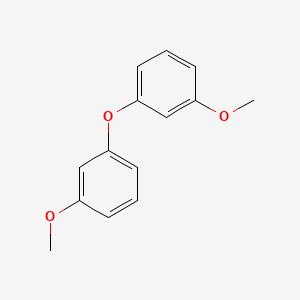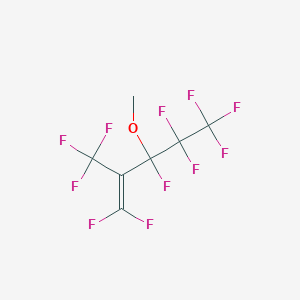
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
The synthesis of 1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.
Mechanism of Action
The mechanism of action of 1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, depending on the specific application. The compound’s high electronegativity and stability due to the fluorine atoms play a crucial role in its reactivity and effectiveness.
Comparison with Similar Compounds
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene can be compared with other similar fluorinated compounds, such as:
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
- 1,1,1,2,2,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a methoxy group, which contribute to its distinct reactivity and stability.
Properties
CAS No. |
79948-17-7 |
|---|---|
Molecular Formula |
C7H3F11O |
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1,1,3,4,4,5,5,5-octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene |
InChI |
InChI=1S/C7H3F11O/c1-19-4(10,6(14,15)7(16,17)18)2(3(8)9)5(11,12)13/h1H3 |
InChI Key |
VIVMIYWLWKAHJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=C(F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


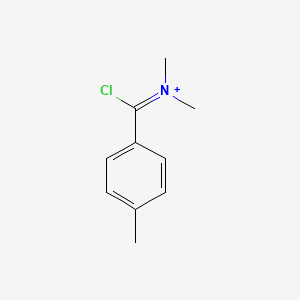
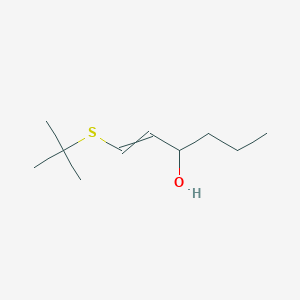
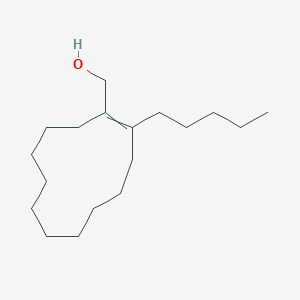
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
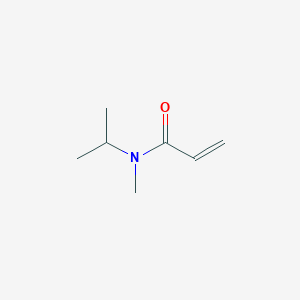
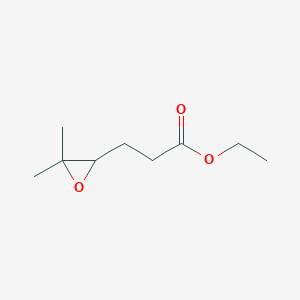
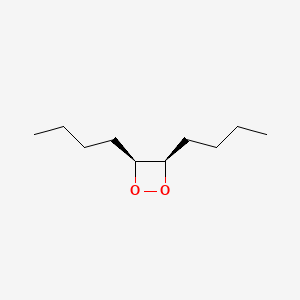
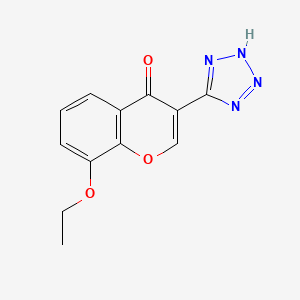
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
